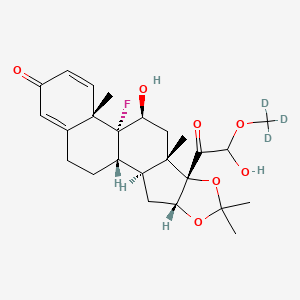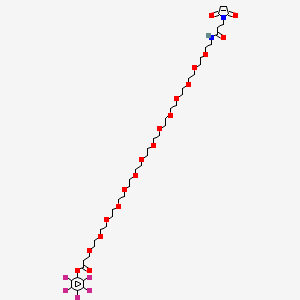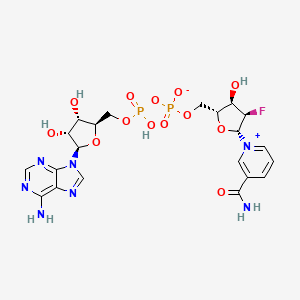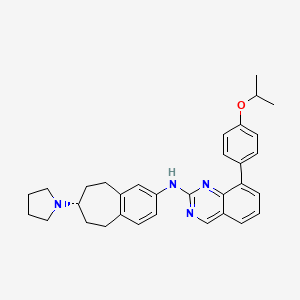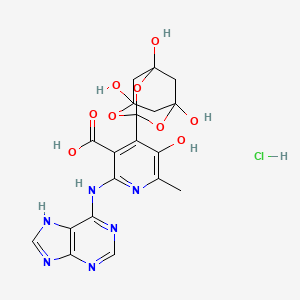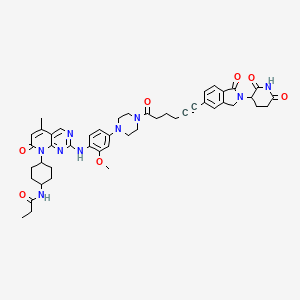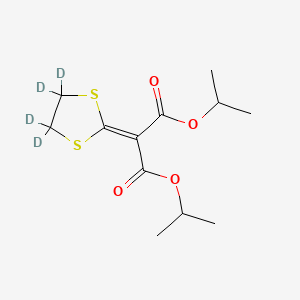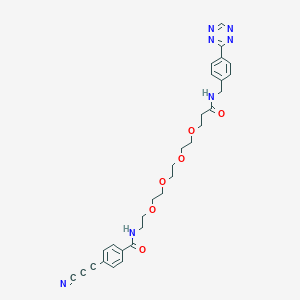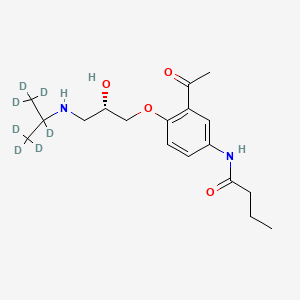
S-Acebutolol-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Acebutolol-d7 is a deuterated form of (S)-Acebutolol, a beta-blocker used primarily in the treatment of hypertension and arrhythmias. The deuterium labeling in (S)-Acebutolol-d7 makes it particularly useful in pharmacokinetic studies as it allows for the tracking of the compound in biological systems without altering its pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Acebutolol-d7 typically involves the incorporation of deuterium atoms into the (S)-Acebutolol molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the final product.
Industrial Production Methods: Industrial production of (S)-Acebutolol-d7 follows similar synthetic routes but on a larger scale. The process involves:
Catalytic Deuteration: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Ensuring the final product is free from impurities and has the desired isotopic purity.
化学反应分析
Types of Reactions: (S)-Acebutolol-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert (S)-Acebutolol-d7 into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
(S)-Acebutolol-d7 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Metabolic Pathway Analysis: Researchers use (S)-Acebutolol-d7 to investigate metabolic pathways and identify metabolites.
Drug Development: The compound is used in the development of new beta-blockers and other cardiovascular drugs.
Isotope Effects Studies: The presence of deuterium allows for the study of isotope effects on chemical reactions and biological processes.
作用机制
(S)-Acebutolol-d7 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces the heart rate and dilates blood vessels, leading to lower blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system.
相似化合物的比较
(S)-Acebutolol: The non-deuterated form of (S)-Acebutolol-d7.
Propranolol: Another beta-blocker used for similar therapeutic purposes.
Metoprolol: A beta-blocker with similar pharmacological effects.
Uniqueness: (S)-Acebutolol-d7 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies and metabolic pathway analysis. This isotopic labeling does not significantly alter the pharmacological properties but allows for more precise tracking and analysis in research settings.
属性
分子式 |
C18H28N2O4 |
|---|---|
分子量 |
343.5 g/mol |
IUPAC 名称 |
N-[3-acetyl-4-[(2S)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]butanamide |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m0/s1/i2D3,3D3,12D |
InChI 键 |
GOEMGAFJFRBGGG-VTXQWWGHSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@@H](COC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O |
规范 SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


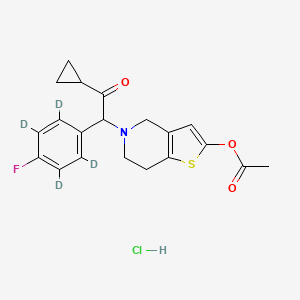
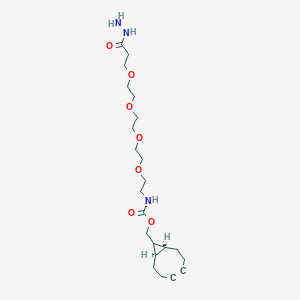
![(2S,2'S)-4,4'-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid]; [S-(R*,R*)]-4,4'-Dithiobis[2-amino-butanoic-3,3,4,4-d4 Acid](/img/structure/B12417413.png)


